3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione

Catalog No.
S11947568
CAS No.
361464-36-0
M.F
C27H29N3OS2
M. Wt
475.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-eth...

CAS Number

361464-36-0

Product Name

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]-6-ethoxy-1,3-benzothiazole-2-thione

Molecular Formula

C27H29N3OS2

Molecular Weight

475.7 g/mol

InChI

InChI=1S/C27H29N3OS2/c1-2-31-23-13-14-24-25(19-23)33-27(32)30(24)20-28-15-17-29(18-16-28)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,26H,2,15-18,20H2,1H3

InChI Key

IWWRJEOZPANBGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)S2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

The compound 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione is a complex organic molecule that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the diphenylmethylpiperazine moiety enhances its pharmacological properties, potentially contributing to biological activity. The molecular formula of this compound is C21H26N2OSC_{21}H_{26}N_2OS, and it has a molecular weight of approximately 366.51 g/mol.

The reactivity of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione can be attributed to the functional groups present in its structure. The thione group (-S=) can undergo nucleophilic attack, leading to various transformations such as:

  • Nucleophilic substitution reactions: The thione can react with nucleophiles, resulting in the formation of thiol derivatives.
  • Oxidation reactions: The thione can be oxidized to form sulfinic or sulfonic acids under appropriate conditions.
  • Condensation reactions: The piperazine moiety can participate in condensation reactions, potentially forming more complex structures.

Compounds containing benzothiazole and piperazine derivatives have shown significant biological activities, including:

  • Antimicrobial activity: Many benzothiazole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer potential: Some studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • CNS activity: Piperazine-containing compounds are known for their neuropharmacological effects, including anxiolytic and antidepressant properties.

The specific biological activity of this compound would require further investigation through in vitro and in vivo studies.

The synthesis of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione typically involves several steps:

  • Formation of the benzothiazole core: This can be achieved through cyclization reactions involving appropriate precursors such as o-amino thiophenols and α-haloketones.
  • Introduction of the piperazine moiety: The diphenylmethylpiperazine can be synthesized separately and then introduced to the benzothiazole framework through nucleophilic substitution or coupling reactions.
  • Ethoxy group incorporation: The ethoxy group may be introduced via alkylation reactions using ethyl halides or other ethoxy-containing reagents.

The applications of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione could span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infections or cancers.
  • Chemical probes: It could be utilized in research to study biological pathways or mechanisms involving benzothiazole and piperazine derivatives.

Interaction studies involving this compound would focus on its binding affinities with specific biological targets such as enzymes or receptors. Techniques like:

  • Molecular docking studies: To predict how well the compound binds to target proteins.
  • In vitro assays: To evaluate the biological effects on cell lines or isolated tissues.

These studies would help elucidate the mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione, including:

Compound NameMolecular FormulaUnique Features
1-[4-(diphenylmethyl)piperazin-1-yl]-3-(indolyl)propan-2-olC21H26N2OC_{21}H_{26}N_2OContains an indole moiety; potential CNS effects .
2-[4-(diphenylmethyl)piperazin-1-yl]ethoxyacetic acid dihydrochlorideC21H26N2O32ClHC_{21}H_{26}N_2O_3\cdot 2ClHExhibits antihistaminic properties; used in respiratory treatments .
1-(benzothiazolyl)-piperazine derivativesVariesKnown for diverse pharmacological activities; often used in drug design .

Uniqueness

The uniqueness of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-ethoxy-1,3-benzothiazole-2(3H)-thione lies in its specific combination of the benzothiazole core with the diphenylmethylpiperazine moiety, which may enhance its bioavailability and pharmacological efficacy compared to other similar compounds.

This detailed exploration highlights the significance of this compound in medicinal chemistry and its potential applications in drug development. Further research is essential to fully understand its properties and therapeutic potential.

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Exact Mass

475.17520490 g/mol

Monoisotopic Mass

475.17520490 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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